REACTION_CXSMILES
|
F[C:2]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([F:13])[C:3]=1[O:4][CH2:5][CH2:6][OH:7].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[F:12][C:11]1[C:2]2[O:7][CH2:6][CH2:5][O:4][C:3]=2[C:8]([F:13])=[CH:9][CH:10]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
48.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OCCO)C(=CC=C1F)F
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
This was extracted with ether
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=2OCCOC21)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |